molecular formula C20H34N2O3S B2586861 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898638-82-9

4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2586861
CAS No.: 898638-82-9
M. Wt: 382.56
InChI Key: VNUHLLYGVGYJSC-UHFFFAOYSA-N
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Description

4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemically sophisticated benzenesulfonamide derivative designed for experimental research applications. This compound features a unique molecular architecture comprising a 4-ethoxy-2,3,5-trimethylbenzene sulfonamide core coupled with a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl moiety, creating distinctive steric and electronic properties that make it valuable for structure-activity relationship studies in medicinal chemistry. While specific biological data on this exact compound requires further investigation, structural analogs of ethoxy-substituted benzenesulfonamides have demonstrated significant research potential across multiple therapeutic areas. Similar compounds containing ethoxy and sulfonamide functionalities have shown promise as inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) in preclinical research . The sterically hindered tetramethylpiperidine moiety may confer unique physicochemical properties that could influence membrane permeability and bioavailability, making this compound particularly interesting for neurological and inflammation research applications. The compound's potential mechanism of action may involve modulation of enzymatic activity through binding to allosteric sites, a characteristic observed in structurally related sulfonamide derivatives . Researchers investigating complement-mediated diseases may find this compound of particular interest, as ethoxy-containing compounds with piperidine scaffolds have shown relevance in targeting alternative pathway components . Additionally, the presence of the sulfonamide group suggests potential application as a synthetic intermediate for developing more complex molecules with enhanced selectivity profiles. This specialized chemical entity is provided strictly For Research Use Only and is intended exclusively for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment. Proper storage conditions include protection from light and moisture at recommended temperatures.

Properties

IUPAC Name

4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3S/c1-9-25-18-13(2)10-17(14(3)15(18)4)26(23,24)21-16-11-19(5,6)22-20(7,8)12-16/h10,16,21-22H,9,11-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUHLLYGVGYJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Analogues with the TMP Group

a. Bis-TMP Naphthalimide ()

  • Structure: Contains a naphthalimide core with two TMP groups attached via amino linkages.
  • Synthesis: Two-step reaction involving 4-nitro-1,8-naphthalic anhydride and 4-amino-TMP in ethanol/DMF.
  • Properties : Fluorescent (high quantum yield, large Stokes shift), resistant to photobleaching. Crystal structure reveals N–H⋯O hydrogen bonding and disorder due to steric bulk .
  • Comparison: Unlike the target compound’s benzenesulfonamide core, bis-TMP naphthalimide’s conjugated naphthalimide system enables fluorescence.

b. 2,2,6,6-Tetramethylpiperidin-4-yl Esters ()

  • Structure : Esters with varying alkyl chains (e.g., acetate, propionate) attached to the TMP group.
  • Properties : Lipophilicity increases with alkyl chain length. Applications likely include stabilizers or surfactants due to the TMP group’s radical-scavenging ability .
  • Comparison : The target compound’s ethoxy and trimethyl substituents on the benzene ring may balance lipophilicity and solubility better than long-chain esters. The sulfonamide group’s polarity could enhance aqueous solubility relative to esters.

c. TMP-β-Alaninate Esters ()

  • Structure : Dodecyl/tetradecyl esters of TMP-β-alaninate.
  • Properties: Amphiphilic due to long alkyl chains and polar β-alaninate moieties. Potential use as surfactants or stabilizers .
  • Comparison : The target compound lacks long alkyl chains, reducing lipophilicity but improving compatibility with polar solvents. The sulfonamide group may enable stronger intermolecular interactions (e.g., hydrogen bonds) compared to ester linkages.

d. Triazine Derivatives with Multiple TMP Groups ()

  • Structure: Triazine ring functionalized with three TMP groups via amino and iminomethyl linkages.
  • Properties: High steric hindrance and thermal stability due to multiple TMP groups. Potential applications in polymer stabilization .
  • Its benzenesulfonamide core offers a simpler scaffold for functionalization compared to triazine-based systems.
Functional Group Analysis
Compound Core Structure Key Functional Groups Notable Properties
Target Compound Benzenesulfonamide Sulfonamide, TMP, ethoxy, methyl Polar, hydrogen-bonding capability
Bis-TMP Naphthalimide Naphthalimide TMP, amino, carbonyl Fluorescent, photostable
TMP Esters Ester TMP, alkyl esters Lipophilicity, radical scavenging
TMP-β-Alaninate Esters β-Alaninate ester TMP, β-alaninate, long alkyl chains Amphiphilic, surfactant potential
Triazine-TMP Derivative Triazine TMP, amino, iminomethyl High steric hindrance, thermal stability
Key Research Findings
  • Steric Effects : The TMP group in all analogs introduces steric hindrance, reducing crystallinity and enhancing thermal stability. However, the target compound’s benzenesulfonamide core allows for more directional hydrogen bonding than naphthalimide or ester analogs .
  • Solubility : Ethoxy and methyl groups on the benzene ring may improve solubility in organic solvents compared to long-chain esters .
  • Bioactivity : Sulfonamides are historically associated with antimicrobial activity, suggesting the target compound could be explored for similar applications, unlike fluorescent or surfactant-focused analogs .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • An ethoxy group attached to a trimethyl-substituted benzene ring .
  • A benzenesulfonamide moiety which is significant for its biological interactions.
  • A tetramethylpiperidine group , which may influence its pharmacological properties.

Research indicates that compounds similar to 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide may interact with various biological pathways. For instance, studies on related sulfonamides have shown that they can activate phospholipase C, leading to increased intracellular calcium levels and apoptosis in certain cell types . This mechanism suggests potential applications in therapeutic contexts where modulation of cell death is beneficial.

Pharmacological Effects

  • Vascular Smooth Muscle Reactivity :
    • In isolated vascular smooth muscle models, compounds activating phospholipase C have demonstrated enhanced reactivity. This effect is attributed to increased calcium influx from both intra- and extracellular stores .
    • The implications for vascular health are significant, as these compounds could potentially modulate blood pressure and vascular resistance.
  • Apoptosis Induction :
    • The elevation of cytoplasmic calcium concentrations has been linked to the induction of apoptosis. This pathway is critical in cancer therapy where promoting cell death in malignant cells is desired .

Study on Related Sulfonamides

A study investigated the effects of a structurally similar compound (m-3M3FBS), focusing on its ability to stimulate apoptosis through phospholipase C activation in vascular smooth muscle cells. The findings revealed a significant leftward shift in concentration-response curves for vasopressin and phenylephrine when treated with m-3M3FBS, indicating enhanced contractility and potential therapeutic applications in managing vascular conditions .

In Vivo Studies

In vivo studies involving animal models have shown that similar sulfonamide derivatives can affect gastrointestinal motility and receptor binding affinity. For instance, a gastroprokinetic agent demonstrated altered serotonin receptor binding profiles when modified with ethoxy groups . This suggests that this compound could also influence gastrointestinal activity.

Data Summary Table

Activity TypeEffectReference
Vascular ReactivityIncreased calcium influx
Apoptosis InductionEnhanced cell death via phospholipase C
Gastrointestinal MotilityAltered receptor binding

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonylation of the piperidine derivative with a benzenesulfonyl chloride intermediate. Critical parameters include solvent choice (e.g., anhydrous acetonitrile for moisture-sensitive steps), temperature control (e.g., 0–5°C during coupling reactions to minimize side products), and purification via column chromatography or recrystallization. Reaction progress can be monitored using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles, as demonstrated in analogous sulfonamide studies (e.g., T = 100 K, R factor < 0.05) . Complementary techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and electronic environments.
  • FT-IR to identify sulfonamide S=O stretching (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated with experimental data to optimize the synthesis of this sulfonamide derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict transition states and reaction pathways, enabling the identification of energetically favorable conditions. For example:

  • Use Gaussian or ORCA software to model nucleophilic attack kinetics during sulfonylation.
  • Pair computed activation energies with experimental Arrhenius plots to refine temperature profiles.
  • Implement ICReDD’s feedback loop, where experimental data (e.g., HPLC yields) are fed back into computational models to iteratively optimize conditions .

Q. What strategies are recommended for resolving contradictions between predicted and observed biological activities of this compound in enzyme inhibition studies?

  • Methodological Answer : Discrepancies often arise from structural flexibility or solvent effects. A systematic approach includes:

  • Molecular Dynamics (MD) Simulations : Assess ligand-protein binding stability under physiological conditions (e.g., GROMACS or AMBER).
  • Crystallographic Analysis : Compare SC-XRD data of ligand-bound vs. unbound enzyme active sites to identify conformational mismatches .
  • Free-Energy Perturbation (FEP) : Quantify binding affinity differences between computational predictions and experimental IC₅₀ values .

Q. How should researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25–60°C, sampling at intervals (e.g., 0, 7, 30 days).
  • Analytical Workflow : Use UPLC-PDA to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life.
  • Structural Insights : Correlate degradation pathways with DFT-calculated bond dissociation energies (BDEs) for the sulfonamide group .

Q. What methodologies are effective in analyzing the electronic effects of substituents on the sulfonamide group's reactivity?

  • Methodological Answer :

  • Hammett Analysis : Synthesize derivatives with varying para-substituents (e.g., -NO₂, -OCH₃) and measure reaction rates (e.g., hydrolysis) to determine σ values.
  • Electrostatic Potential Maps : Generate via DFT (e.g., B3LYP/6-311+G(d,p)) to visualize electron-deficient regions prone to nucleophilic attack.
  • Spectroscopic Correlation : Compare ¹³C NMR chemical shifts of the sulfonamide sulfur with computed Natural Bond Orbital (NBO) charges .

Tables for Data-Driven Analysis

Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeAnalytical Monitoring Tool
Temperature0–5°C (coupling step)In situ IR
SolventAnhydrous CH₃CNHPLC-DAD
CatalystK₂CO₃ (2.5 equiv)TLC (UV visualization)
PurificationSilica gel chromatography¹H NMR (purity > 95%)
Reference

Table 2: Stability Study Design for pH/Temperature Effects

ConditionExperimental SetupAnalysis Method
pH 1.0 (HCl)37°C, 30 daysUPLC-PDA (λ = 254 nm)
pH 7.4 (PBS)40°C, accelerated testingHRMS for degradation IDs
pH 12.0 (NaOH)25°C, light-protectedDFT (BDE calculations)
Reference

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